molecular formula C5H8Cl2N2 B2849618 2-chloromethyl-4-methyl-1H-imidazole hydrochloride CAS No. 2138115-73-6

2-chloromethyl-4-methyl-1H-imidazole hydrochloride

Cat. No.: B2849618
CAS No.: 2138115-73-6
M. Wt: 167.03
InChI Key: BZJMJBCIUCBBEJ-UHFFFAOYSA-N
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Description

2-chloromethyl-4-methyl-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 2 and a methyl group at position 4 of the imidazole ring, with an additional hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 4-methylimidazole. One common method is the reaction of 4-methylimidazole with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the imidazole ring. The reaction conditions usually involve:

    Reagents: 4-methylimidazole, formaldehyde, hydrochloric acid

    Solvent: Water or an organic solvent like dichloromethane

    Temperature: Room temperature to moderate heating (20-60°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloromethyl-4-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile at room temperature to moderate heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

    Oxidation: Oxidized imidazole derivatives with altered electronic properties.

    Reduction: Reduced imidazole derivatives with modified ring structures.

Scientific Research Applications

2-chloromethyl-4-methyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloromethyl-1-methyl-1H-imidazole hydrochloride
  • 2-chloromethyl-4,5-dimethyl-1H-imidazole hydrochloride
  • 2-chloro-1H-imidazole

Uniqueness

2-chloromethyl-4-methyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJMJBCIUCBBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138115-73-6
Record name 2-(chloromethyl)-4-methyl-1H-imidazole hydrochloride
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